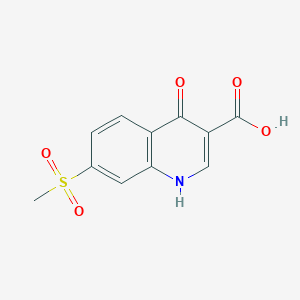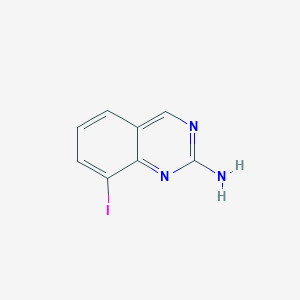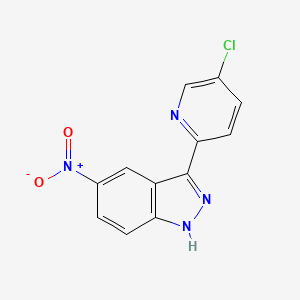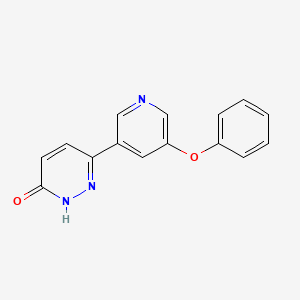![molecular formula C13H8N4OS B11851458 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole CAS No. 917566-89-3](/img/structure/B11851458.png)
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole is a heterocyclic compound that contains a furan ring, an imidazo[4,5-c]pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Imidazo[4,5-c]pyridine Ring: This ring can be synthesized by the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea or thioamides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[4,5-c]pyridine ring can be reduced to form dihydroimidazo[4,5-c]pyridines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydroimidazo[4,5-c]pyridines.
Substitution: Substituted thiazoles.
Scientific Research Applications
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazole: Similar structure but with a pyrazole ring instead of a thiazole ring.
Uniqueness
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties compared to similar compounds with oxazole or pyrazole rings. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
917566-89-3 |
|---|---|
Molecular Formula |
C13H8N4OS |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H8N4OS/c1-2-11(18-5-1)10-7-19-13(17-10)12-15-8-3-4-14-6-9(8)16-12/h1-7H,(H,15,16) |
InChI Key |
BNZGBGYAGBNTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)C3=NC4=C(N3)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


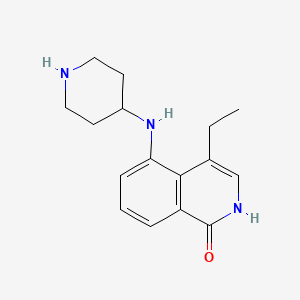
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

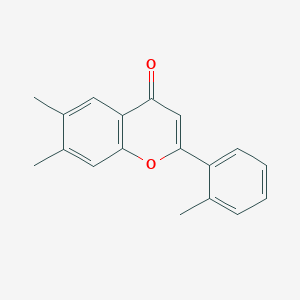
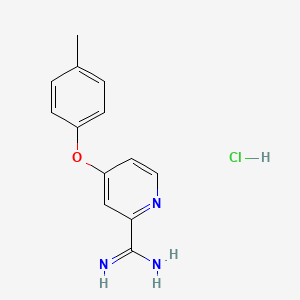
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
